

# An In-depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of **4-Bromo-2,6-dimethoxybenzaldehyde**, a key aromatic aldehyde intermediate. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical area in targeted protein degradation research.

## Core Compound Properties

**4-Bromo-2,6-dimethoxybenzaldehyde** is an aromatic aldehyde distinguished by a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring.<sup>[1]</sup> These functional groups contribute to its specific reactivity and utility in organic synthesis.

## Quantitative Data Summary

The fundamental physicochemical properties of **4-Bromo-2,6-dimethoxybenzaldehyde** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	245.07 g/mol [2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> [2]
CAS Number	1354050-38-6[2][3]
Physical Form	Solid[3]
Purity	Typically ≥97%[3][4]
Storage Temperature	Inert atmosphere, room temperature[3]

## Synthesis and Characterization

The synthesis of **4-Bromo-2,6-dimethoxybenzaldehyde** typically involves the electrophilic bromination of 2,6-dimethoxybenzaldehyde. While a specific peer-reviewed protocol for this exact isomer is not readily available in the searched literature, the following procedure is adapted from established methods for the bromination of similar dimethoxybenzaldehyde isomers.[5][6]

## Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

Objective: To synthesize **4-Bromo-2,6-dimethoxybenzaldehyde** via electrophilic bromination of 2,6-dimethoxybenzaldehyde.

Materials:

- 2,6-dimethoxybenzaldehyde
- Bromine (Br<sub>2</sub>)
- Glacial Acetic Acid
- Dichloromethane (DCM)
- Water (H<sub>2</sub>O)

- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography
- Ethyl Acetate
- Hexane

Procedure:

- **Reaction Setup:** In a fume hood, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- **Bromination:** In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the cooled solution of 2,6-dimethoxybenzaldehyde over 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
- **Work-up:** Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **4-Bromo-2,6-dimethoxybenzaldehyde**.

- Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

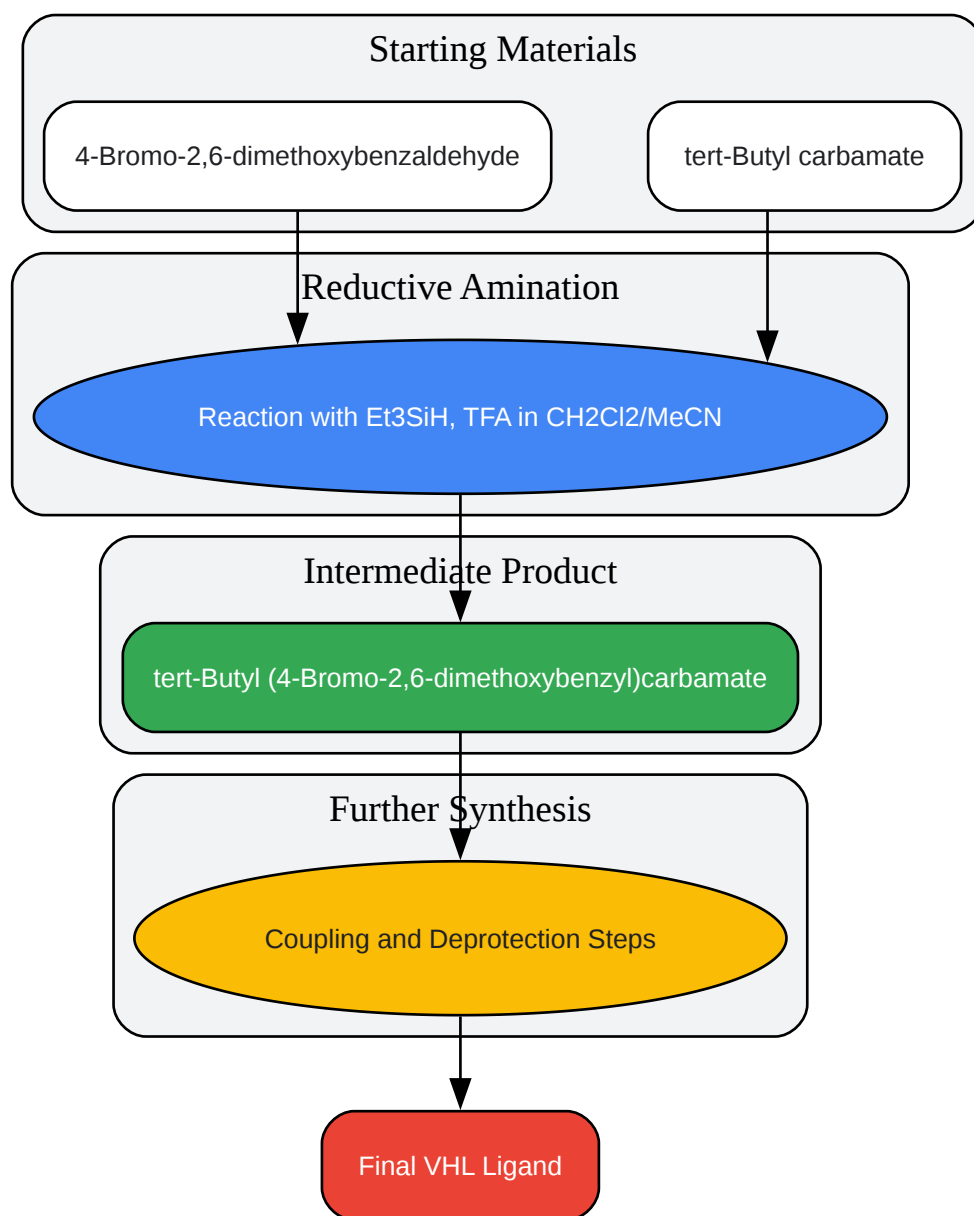
## Applications in Drug Discovery: A Precursor for VHL Ligands

**4-Bromo-2,6-dimethoxybenzaldehyde** has emerged as a valuable building block in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The synthesis of VHL ligands often begins with 4-bromobenzaldehyde derivatives, including the 2,6-dimethoxy substituted variant.[7][8] The aldehyde group provides a reactive handle for subsequent chemical modifications, such as reductive amination, while the bromo-substituted aromatic core allows for further elaboration through cross-coupling reactions.

## Logical Workflow: Synthesis of a VHL Ligand Precursor

The following diagram illustrates the initial steps in the synthesis of a VHL ligand precursor starting from **4-Bromo-2,6-dimethoxybenzaldehyde**. This process typically involves a reductive amination to form a protected amine, which can then be further functionalized.



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Caption: Synthetic workflow for a VHL ligand precursor.

This initial intermediate, a Boc-protected amine, is a versatile precursor that can undergo further synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the bromine position and subsequent coupling with other fragments to assemble the final, complex VHL ligand.<sup>[7][8]</sup> The strategic use of **4-Bromo-2,6-dimethoxybenzaldehyde** allows for the introduction of specific structural motifs that can modulate the binding affinity and efficacy of the resulting PROTACs.

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